molecular formula C₂₂H₁₉Cl₂NO₃ B1148243 theta-Cypermethrin CAS No. 71697-59-1

theta-Cypermethrin

Cat. No.: B1148243
CAS No.: 71697-59-1
M. Wt: 416.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Theta-Cypermethrin, a synthetic pyrethroid insecticide, primarily targets the sodium channels in the central nervous system . These channels play a crucial role in the propagation of nerve impulses, which are essential for the normal functioning of the nervous system.

Mode of Action

This compound acts by prolonging the opening of sodium channels . This interruption of the sodium channel gate closing leads to multiple nerve impulses instead of a single one, which in turn leads to the release of the acetylcholine neurotransmitters and stimulation of other nerves . As a result, it causes hyper-excitation and hypo-polarization of the neurons .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to amino acid and glycolipid metabolism . The most significant changes in the metabolic phenotype were observed in the this compound group, with 56 differential metabolites enriched in 9 differential metabolic pathways .

Pharmacokinetics

After oral administration of doses in the range of 0.25 to 0.75 mg of Alphacypermethrin (a similar compound to this compound) to humans, 43% of the administered dose was excreted in the urine within 24 hours . After oral administration of 2 mg Alphacypermethrin/kg body weight to rats, around 50% of the dose was recovered from the urine and 40% from the feces within 96 hours of dosing . More than 95% of the residue in fat was unmetabolized Alphacypermethrin .

Result of Action

The result of this compound’s action is the disruption of normal nerve function, leading to hyper-excitation and hypo-polarization of the neurons . This can cause toxic effects in various animals, including fishes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Due to its massive application for pest control, the adverse effects on non-target organisms have aroused great attention . The presence of Cypermethrin in food and groundwater has raised environmental concerns . There is a need to develop economical, rapid, and reliable techniques that can be used for field applications .

Biochemical Analysis

Biochemical Properties

Theta-Cypermethrin interacts with various enzymes and proteins, causing disruptions in amino acid and glycolipid metabolism . The stereoisomeric selectivity in metabolic disturbances was assessed based on a metabolomic strategy via multivariate analysis and pathway analysis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting liver and renal function parameters . It also affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, causing significant changes in the metabolic phenotype .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, causing disruptions in amino acid and glycolipid metabolism . It also affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It is known to cause significant changes in the metabolic phenotype, indicating that it may be directed to specific compartments or organelles .

Chemical Reactions Analysis

Theta-cypermethrin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, hydrolyzing agents like sodium hydroxide or hydrochloric acid, and nucleophiles like amines or alcohols. The major products formed from these reactions are carboxylic acids, alcohols, and substituted derivatives .

Properties

IUPAC Name

[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAATUXNTWXVJKI-GGPKGHCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058247
Record name (+)-Theta-Cypermethrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65732-07-2, 71697-59-1
Record name (+)-Theta-Cypermethrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65732-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FMC 52703
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065732072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name theta-Cypermethrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071697591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Theta-Cypermethrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-cyano-3-phenoxybenzyl [1R-[1α(S*),3β]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.891
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RU-27069
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63368KV4PY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name .THETA.-CYPERMETHRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE304V7A62
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.